molecular formula C5H13NO2S B8812143 N-tert-butylmethanesulfonamide

N-tert-butylmethanesulfonamide

Cat. No.: B8812143
M. Wt: 151.23 g/mol
InChI Key: QREUVFUHSLREHM-UHFFFAOYSA-N
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Description

N-tert-butylmethanesulfonamide is a useful research compound. Its molecular formula is C5H13NO2S and its molecular weight is 151.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H13NO2S

Molecular Weight

151.23 g/mol

IUPAC Name

N-tert-butylmethanesulfonamide

InChI

InChI=1S/C5H13NO2S/c1-5(2,3)6-9(4,7)8/h6H,1-4H3

InChI Key

QREUVFUHSLREHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butylamine (6.8 ml) and pyridine (7.8 ml) in methylene chloride (50 ml) was added dropwise mesyl chloride (5.0 ml) at 0° C. The mixture was stirred for 30 minutes. The reaction mixture was poured into water and then extracted with methylene chloride. The organic layer was concentrated. The residue was purified by column chromatography to give the title compound (5.2 g) having the following physical data.
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6.8 mL
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7.8 mL
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5 mL
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of 7.74 ml of methanesulfonyl chloride in 100 ml of dichloromethane were added dropwise, at a temperature of 0° C., 23.12 ml of tert-butylamine. On completion of addition, the precipitate was filtered off and the filtrate was washed with 100 ml of 1 N aqueous hydrochloric acid, the organic phase was dried over MgSO4 and the solvent was removed under reduced pressure. The product (14.70 g) was obtained with a molecular weight of 151.2 g/mol (C5H13NO2S).
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7.74 mL
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23.12 mL
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reactant
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100 mL
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a 0° C. solution of 10 g (136.7 mmol) of t-butylamine and 15.2 g (150.4 mmol) of triethylamine in 350 mL of dichloromethane was added 15.7 g (136.7 mmol) of methanesulfonyl chloride in 20 mL of dichloromethane over 15 minutes. Continue stirring at 0° C. for 30 minutes then warm to room temperature over one hour. The mixture was washed once with 250 mL of 10% aqueous sodium bisulfate. The organic portion was separated and the aqueous portion was extracted two times with 100 mL each of dichloromethane. The combined organics were dried (Na2SO4), filtered and concentrated in vacuo. The residue was recrystallized from petroleum ether and dried in vacuo to afford 12.2g (59%) N-t-butyl methanesulfonamide.
Quantity
10 g
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reactant
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15.2 g
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15.7 g
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reactant
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350 mL
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solvent
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20 mL
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solvent
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Synthesis routes and methods V

Procedure details

t-Butylamine (105 ml, 1.0 mole) was dissolved in THF (about 950 ml) and cooled to 0° C. Methanesulfonylchloride (57.2 g) was added and the solution allowed to warm to room temperature overnight. The mixture was filtered and the filtrate stripped to dryness. The resulting residue was dissolved in methylene chloride and washed with 1N HCl followed by washing first with water and then with brine (water saturated with NaCl). The methylene chloride layer was dried over Na2SO4, filtered, and stripped to dryness. The resulting residue was dissolved in pentane, and the solid which crystallized was collected and dried.
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105 mL
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reactant
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950 mL
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solvent
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57.2 g
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